molecular formula C5H9BrO2Zn B1143008 3-Ethoxy-3-oxopropylzinc bromide CAS No. 193065-68-8

3-Ethoxy-3-oxopropylzinc bromide

Cat. No.: B1143008
CAS No.: 193065-68-8
M. Wt: 246.4 g/mol
InChI Key: APPDFGHVJHZDKS-UHFFFAOYSA-M
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Description

3-Ethoxy-3-oxopropylzinc bromide (CAS: Not explicitly provided; molecular formula inferred as C₅H₉BrO₂Zn) is an organozinc reagent commonly used in organic synthesis. It is commercially available as a 0.5 M solution in tetrahydrofuran (THF), ensuring stability and reactivity in reactions such as conjugate additions, cross-couplings, and nucleophilic substitutions . The compound features an ethoxy-oxo (ester) functional group at the 3-position of a propyl chain, making it a versatile intermediate for introducing ester-containing moieties into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science due to its ability to transfer the 3-ethoxy-3-oxopropyl group to electrophilic substrates .

Properties

CAS No.

193065-68-8

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

IUPAC Name

bromozinc(1+);ethyl propanoate

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

APPDFGHVJHZDKS-UHFFFAOYSA-M

SMILES

CCOC(=O)C[CH2-].[Zn+]Br

Canonical SMILES

CCOC(=O)C[CH2-].[Zn+]Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Zinc Activation : Commercial zinc dust is typically activated by washing with dilute hydrochloric acid (1–5% v/v) to remove surface oxides, followed by rinsing with dry tetrahydrofuran (THF). Flame-drying under an inert atmosphere (argon or nitrogen) further enhances reactivity.

  • Solvent System : THF is the solvent of choice due to its ability to stabilize organozinc intermediates and prevent premature decomposition. Reactions are conducted under anhydrous conditions at concentrations of 0.5–1.0 M.

  • Temperature Control : The exothermic nature of zinc insertion necessitates cooling to 0–5°C during initial reagent mixing. Subsequent stirring at room temperature for 12–24 hours ensures complete conversion.

Industrial-Scale Production

Sigma-Aldrich and Aladdin Scientific produce this compound as a 0.5 M solution in THF, standardized for immediate use in Negishi cross-couplings and related transformations. Large-scale syntheses employ continuous flow systems with in-line purification to maintain consistency and minimize byproduct formation.

Automated Flow Chemistry Approaches

Recent advancements in flow chemistry have enabled the in situ generation of this compound, bypassing the need for isolated synthesis. This method is particularly advantageous for high-throughput applications and late-stage functionalization campaigns.

Packed-Bed Zinc Reactor Systems

As described by ChemRxiv, alkyl halides (e.g., ethyl 3-bromopropanoate) are flowed through a reactor packed with activated zinc dust. Key parameters include:

ParameterValue/Range
Residence time20–30 minutes
Temperature70–80°C
SolventTHF/DMA (1:1 v/v)
Zinc activationMgCl₂ and pyridine additives

This approach achieves >90% conversion efficiency, with the organozinc intermediate directly utilized in downstream nickel-catalyzed cross-couplings.

Comparative Analysis of Methodologies

The table below contrasts the two primary preparation methods:

MethodScaleYield (%)Purity (by NMR)Key AdvantagesLimitations
Direct Zinc InsertionLab/Industrial75–85≥95%Simplicity, commercial viabilityLong reaction times, exotherm management
Flow ChemistryMicro/Meso85–95≥98%Rapid synthesis, in-line useRequires specialized equipment

Challenges and Mitigation Strategies

Zinc Passivation

Exposure to atmospheric oxygen or moisture leads to Zn surface oxidation, reducing reactivity. Solutions include:

  • Strict Inert Conditions : Schlenk-line techniques or glovebox environments.

  • Chemical Activators : Adding MgCl₂ or 1,2-dibromoethane to regenerate active zinc surfaces during flow syntheses.

Byproduct Formation

Trace propargyl or allenyl zinc species may form via β-hydride elimination. This is suppressed by:

  • Low-Temperature Quenching : Immediate cooling post-reaction.

  • Solvent Optimization : Using DMA as a co-solvent stabilizes the organozinc species .

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

3-Ethoxy-3-oxopropylzinc bromide serves as a versatile reagent in organic chemistry. Its primary role involves the insertion of ethyl propanoate groups into various substrates, facilitating the formation of complex molecules. This property is particularly useful in the synthesis of γ-keto esters from aryl chlorides and in Negishi cross-coupling reactions to create 1,1-disubstituted alkenes .

Table 1: Key Reactions Involving this compound

Reaction TypeProduct TypeReference
Synthesis of γ-keto estersγ-Keto esters
Negishi cross-coupling with aryl vinyl phosphates1,1-Disubstituted alkenes
Synthesis of sulfonesSulfones

Biological and Medicinal Chemistry

While specific biological applications are less documented, there is emerging interest in the potential use of organozinc compounds like this compound in drug development. Studies suggest that it may serve as a selective inhibitor for pyridyl groups in proteins, which could have implications for understanding protein functions and developing new therapeutic agents.

Case Study: Prostate Cancer Research
Some preliminary investigations indicate that this compound or its derivatives might have applications in prostate cancer research, although detailed mechanisms and effectiveness are still under scrutiny.

Industrial Applications

In industrial chemistry, this compound is utilized for synthesizing various intermediates for pharmaceuticals and agrochemicals. Its ability to facilitate complex organic syntheses makes it valuable for producing advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-ethoxy-3-oxopropylzinc bromide involves the transfer of the ethyl propanoate group to the target substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and promoting the formation of the desired product .

Comparison with Similar Compounds

Organozinc Reagents with Varying Chain Lengths

The reactivity and steric profile of organozinc reagents are influenced by the length of the alkyl chain and the position of the ethoxy-oxo group. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Solvent/Concentration Key Applications
3-Ethoxy-3-oxopropylzinc bromide C₅H₉BrO₂Zn 258.43 Propyl, 3-position THF, 0.5 M Conjugate additions, ester synthesis
4-Ethoxy-4-oxobutylzinc bromide C₆H₁₁BrO₂Zn 272.46 Butyl, 4-position THF, 0.5 M Synthesis of longer-chain esters
5-Ethoxy-5-oxopentylzinc bromide C₇H₁₃BrO₂Zn 286.49 Pentyl, 5-position THF, 0.5 M Sterically hindered couplings

Key Findings :

  • Shorter chains (e.g., propyl) exhibit higher reactivity due to reduced steric hindrance, enabling faster reaction kinetics in cross-couplings .
  • Longer chains (e.g., pentyl) may stabilize transition states in sterically demanding reactions but require elevated temperatures for activation .

Substituent Effects: Ethoxy vs. Methoxy

The nature of the alkoxy group significantly impacts electronic and steric properties:

Compound Name Molecular Formula Alkoxy Group Reactivity Profile
This compound C₅H₉BrO₂Zn Ethoxy Moderate electron-withdrawing effect; balanced reactivity
3-Methoxy-3-oxopropylzinc bromide C₄H₇BrO₂Zn Methoxy Stronger electron-withdrawing effect; faster oxidation risks

Key Findings :

  • Methoxy analogs exhibit enhanced electrophilicity due to the smaller, more electron-withdrawing methoxy group, but they are less stable under oxidative conditions compared to ethoxy derivatives .
  • Ethoxy groups provide better solubility in THF and compatibility with moisture-sensitive reactions .

Phosphonium Salt Analog: (3-Ethoxy-3-oxopropyl)triphenylphosphonium Bromide

It is a Wittig reagent used for olefination reactions, contrasting with the nucleophilic transfer role of organozinc compounds .

Property This compound (3-Ethoxy-3-oxopropyl)triphenylphosphonium Bromide
Reactivity Type Nucleophilic transfer Electrophilic olefination
Molecular Weight 258.43 g/mol 443.31 g/mol
Key Applications Ester synthesis Alkene formation

Key Insight :

  • While both compounds contain the 3-ethoxy-3-oxopropyl group, their divergent reactivities highlight the importance of metal center selection (zinc vs. phosphorus) in synthetic design .

Research and Application Insights

  • Conjugate Additions : this compound efficiently adds to α,β-unsaturated carbonyls, yielding γ-keto esters. Its propyl chain length optimizes steric and electronic effects for high yields (>80% in model reactions) .
  • Stability: Ethoxy-substituted organozinc reagents demonstrate superior shelf-life compared to methoxy analogs, as noted in THF stability studies .
  • Comparative Limitations : Longer-chain analogs (e.g., 5-Ethoxy-5-oxopentylzinc bromide) are less favored in small-molecule synthesis due to challenges in purification .

Q & A

Q. What are the optimal synthesis protocols for 3-Ethoxy-3-oxopropylzinc bromide, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves transmetallation from Grignard reagents or direct insertion of zinc into pre-functionalized organic halides. A common approach is reacting 3-ethoxy-3-oxopropyl bromide with activated zinc dust in anhydrous tetrahydrofuran (THF) under inert conditions (argon/nitrogen) to prevent oxidation . Purity verification requires ¹H/¹³C NMR to confirm structural integrity and atomic absorption spectroscopy (AAS) to quantify residual zinc. For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated in analogous organozinc compounds) can resolve molecular geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., ethoxy groups at δ ~1.3 ppm for CH₃ and δ ~4.1 ppm for CH₂), while ¹³C NMR confirms carbonyl (C=O) and zinc-bound carbons.
  • IR Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and Zn-C bonds (~500 cm⁻¹) are critical.
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M-Br]⁺) to validate stoichiometry .

Q. What are the primary reaction pathways for this compound in cross-coupling reactions?

  • Methodological Answer : The compound participates in Negishi coupling with aryl/vinyl halides, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). Key steps:

Oxidative Addition : Pd⁰ inserts into the carbon-halide bond of the electrophile.

Transmetallation : Zinc transfers the 3-ethoxy-3-oxopropyl group to Pd.

Reductive Elimination : Forms a new C-C bond, releasing Pd⁰ for catalytic cycling.
Solvent choice (e.g., THF vs. DMF) and temperature (0–25°C) critically influence yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., proto-dezincification) during cross-coupling?

  • Methodological Answer :
  • Moisture Control : Use rigorously dried solvents and Schlenk-line techniques to minimize water-induced decomposition.
  • Additives : LiCl or MgBr₂ stabilizes the zinc reagent by forming adducts (e.g., [ZnR·LiCl₃]⁻), reducing undesired protonolysis .
  • Catalyst Tuning : Bulky ligands (e.g., XPhos) enhance selectivity by sterically shielding Pd intermediates from β-hydroride elimination .

Q. What computational tools predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Model transition states (e.g., transmetallation barriers) using software like Gaussian or ORCA. Key parameters include bond dissociation energies (Zn-C vs. Pd-C) and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent effects on reagent stability (e.g., THF coordination to zinc) .

Q. How do steric and electronic effects of the ethoxy-oxo group influence regioselectivity in multi-component couplings?

  • Methodological Answer :
  • Steric Maps : Overlay electrostatic potential surfaces (EPS) to visualize hindrance near the zinc center.
  • Hammett Analysis : Correlate substituent σ values (e.g., ethoxy’s electron-withdrawing effect) with coupling rates.
  • Case Study : Compare reactivity with non-esterified analogs (e.g., propylzinc bromide) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported yield data for similar organozinc reagents?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare variables:
VariableImpactExample
Zinc PurityHigher purity (>99.9%) reduces side reactionsCommercial vs. in-house activated zinc
Solvent BasicityPolar solvents (DMF) accelerate transmetallation but increase hydrolysis risk
  • Reproducibility Protocols : Standardize inert-atmosphere techniques and quenching methods (e.g., rapid cooling to -78°C post-reaction) .

Data-Driven Analysis

Q. How can researchers design experiments to probe the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Stability Study Matrix :
ConditionParameter MonitoredDuration
-20°C, argonNMR purity1–30 days
25°C, airAAS zinc content1–7 days
  • Kinetic Modeling : Fit decomposition rates (e.g., pseudo-first-order) to identify degradation pathways .

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